2-Hydroxy-4-methylbenzophenone
Overview
Description
2-Hydroxy-4-methylbenzophenone: is an organic compound with the molecular formula C14H12O2 . It is a derivative of benzophenone, characterized by the presence of a hydroxyl group at the second position and a methyl group at the fourth position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
It’s structurally similar compound, 2-hydroxy-4-methoxybenzophenone (also known as benzophenone-3), is commonly used as a broad-band uv-filter in sunscreen cosmetic products . It protects skin from the harmful effects of the sun .
Mode of Action
Its structural analog, 2-hydroxy-4-methoxybenzophenone, acts as a uv-filter by absorbing high-energy ultraviolet rays, thereby preventing them from penetrating the skin and causing cellular damage .
Biochemical Pathways
Its analog, 2-hydroxy-4-methoxybenzophenone, is known to be metabolized into various metabolites including 2,4-dihydroxybenzophenone (dhb), 2,3,4-trihydroxybenzophenone (thb) and 2,5-dihydroxy-4-methoxybenzophenone (2,5-dhmb), as well as their corresponding glucuronide and/or sulfate conjugates .
Pharmacokinetics
It’s known that 2-hydroxy-4-methoxybenzophenone can be absorbed through the skin, metabolized, and finally excreted or bioaccumulated .
Result of Action
Its analog, 2-hydroxy-4-methoxybenzophenone, is known to protect skin from the harmful effects of the sun .
Action Environment
The action of 2-Hydroxy-4-methylbenzophenone can be influenced by various environmental factors. For instance, its effectiveness as a UV-filter can be affected by the intensity of sunlight exposure. Furthermore, its stability and efficacy can be influenced by factors such as temperature, pH, and the presence of other compounds .
Biochemical Analysis
Cellular Effects
It is speculated that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Metabolic Pathways
The metabolic pathways that 2-Hydroxy-4-methylbenzophenone is involved in are not well-characterized. It is thought to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, and could potentially influence its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not well-characterized. It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-methylbenzophenone typically involves the Friedel-Crafts acylation reaction. The starting materials are p-toluoyl chloride and phenol . The reaction is catalyzed by aluminum chloride in the presence of a solvent such as dichloromethane . The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{OH} + \text{C}_6\text{H}_4\text{COCl} \rightarrow \text{C}_6\text{H}_4(\text{OH})\text{COC}_6\text{H}_4\text{CH}_3 ]
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Hydroxy-4-methylbenzophenone can undergo oxidation reactions to form corresponding quinones.
Reduction: Reduction of this compound can lead to the formation of hydroxybenzyl alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like and can be used for halogenation reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroxybenzyl alcohol derivatives.
Substitution: Formation of halogenated benzophenone derivatives.
Scientific Research Applications
Chemistry: 2-Hydroxy-4-methylbenzophenone is used as a photoinitiator in polymer chemistry. It helps in initiating the polymerization process when exposed to ultraviolet light.
Biology: In biological research, this compound is used as a probe to study enzyme activities and interactions with various biomolecules.
Medicine: pharmaceuticals due to its ability to interact with biological targets.
Industry: In the industrial sector, this compound is used in the production of sunscreens and UV-protective coatings due to its ability to absorb ultraviolet light.
Comparison with Similar Compounds
2-Hydroxy-4-methoxybenzophenone:
4-Methylbenzophenone: Lacks the hydroxyl group, making it less effective as a UV filter.
2,4-Dihydroxybenzophenone: Contains an additional hydroxyl group, enhancing its UV-absorbing properties.
Uniqueness: 2-Hydroxy-4-methylbenzophenone is unique due to the presence of both a hydroxyl and a methyl group, which confer specific chemical properties and reactivity. Its ability to act as a photoinitiator and UV filter makes it valuable in various applications.
Properties
IUPAC Name |
(2-hydroxy-4-methylphenyl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-7-8-12(13(15)9-10)14(16)11-5-3-2-4-6-11/h2-9,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZCNUWGIVQQBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00184970 | |
Record name | Benzophenone, 2-hydroxy-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00184970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3098-18-8 | |
Record name | Benzophenone, 2-hydroxy-4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003098188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzophenone, 2-hydroxy-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00184970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-4-methylbenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 2-Hydroxy-4-methylbenzophenone be used to synthesize coumarin derivatives? If so, what are the advantages of the method described in the research?
A1: Yes, this compound can be utilized as a starting material to synthesize coumarin derivatives. The research article "Synthetic Studies of Coumarin Derivatives from o-Hydroxybenzophenones with Phenylacetic Acid and Acetic Anhydride" [] demonstrates this synthesis using various o-hydroxybenzophenones, including this compound, reacted with phenylacetic acid and acetic anhydride in the presence of triethylamine (TEA).
Q2: What are the applications of polymers incorporating this compound derivatives?
A2: The research article "Copolymerization of UV‐absorbers, II" [] explores the incorporation of polymerizable UV-absorbers, including a derivative of this compound (4-allyloxy-2-hydroxy-4'-methylbenzophenone), into styrene copolymers. These copolymers, containing 2-8% of the UV-stabilizer, demonstrated enhanced stability against UV irradiation. [] The study assessed various parameters like carbonyl index, hydroxy index, tensile strength, elongation at break, and evaporation loss after UV exposure, confirming the efficacy of the incorporated UV-stabilizers. [] This highlights the potential application of this compound derivatives in developing UV-resistant materials, which are valuable in diverse fields like coatings, packaging, and textiles.
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